hDHODH-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

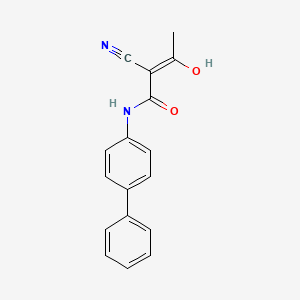

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-hydroxy-N-(4-phenylphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12(20)16(11-18)17(21)19-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,20H,1H3,(H,19,21)/b16-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVPBAIVOHJDOC-VBKFSLOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Human Dihydroorotate Dehydrogenase (hDHODH) as a Therapeutic Target

An In-depth Technical Guide on the Mechanism of Action of hDHODH-IN-1

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA synthesis.[5][6][7][8] hDHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate (DHO) to orotate, using ubiquinone as an electron acceptor.[2][3][7]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides to sustain their growth and division.[5][9] These cells rely heavily on the de novo pathway for pyrimidine synthesis, making hDHODH an attractive therapeutic target for the treatment of cancers, autoimmune disorders, and viral infections.[2][5][6][9] By inhibiting hDHODH, the supply of pyrimidines is depleted, leading to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, the suppression of cell proliferation.[5][7][8]

This compound: A Potent Inhibitor

This compound (also referred to as compound 18d) has been identified as a potent inhibitor of human dihydroorotate dehydrogenase.[10] Its inhibitory action on the pyrimidine biosynthesis pathway forms the basis of its therapeutic potential.[10]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of hDHODH. By binding to the enzyme, this compound blocks the conversion of dihydroorotate to orotate.[5] This enzymatic blockade has several downstream consequences:

-

Depletion of Pyrimidine Pools : Inhibition of this crucial step leads to a rapid reduction in the intracellular pool of orotate and subsequent pyrimidine nucleotides, including Uridine Monophosphate (UMP), which is the precursor for all other pyrimidines.[5][7] This starves the cell of the necessary building blocks for nucleic acid synthesis.[5]

-

Inhibition of DNA and RNA Synthesis : The resulting shortage of pyrimidine triphosphates (UTP, CTP, and TTP) directly impedes the synthesis of both RNA and DNA, which is catastrophic for rapidly dividing cells.[7][8]

-

Cell Cycle Arrest and Proliferation Inhibition : The inability to replicate DNA and synthesize necessary RNAs forces cells to arrest their progression through the cell cycle, thereby inhibiting overall proliferation.[5][6] This effect is particularly pronounced in cancer cells and activated immune cells, which are highly dependent on this pathway.[4]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified both enzymatically and in cell-based assays. For comparison, data for other well-characterized DHODH inhibitors are also presented.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound | hDHODH | Enzymatic Assay | 25 nM | [10] |

| This compound | Jurkat cells | Cell Proliferation | 0.02 µM (20 nM) | [10] |

| Brequinar | hDHODH | Enzymatic Assay | 4.5 nM | [2] |

| A771726 (Teriflunomide) | hDHODH | Enzymatic Assay | 411 nM | [2] |

| Indoluidin D | hDHODH | Enzymatic Assay | 210 nM | [2] |

Signaling Pathways and Experimental Workflows

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical step catalyzed by hDHODH and the point of inhibition by this compound.

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.

Mechanism of Action Flowchart

This diagram outlines the logical sequence of events following the inhibition of hDHODH by this compound, leading to the ultimate anti-proliferative effect.

Caption: Cellular consequences of hDHODH inhibition by this compound.

Experimental Workflow: On-Target Validation via Rescue Experiment

To confirm that the observed cellular effects of an hDHODH inhibitor are due to its specific action on the intended target, a rescue experiment is performed. This workflow demonstrates the logic of such an experiment.

Caption: Workflow for validating the on-target activity of an hDHODH inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize hDHODH inhibitors.

In Vitro hDHODH Enzymatic Assay

This assay directly measures the enzymatic activity of recombinant hDHODH and its inhibition by a test compound.

-

Objective: To determine the IC50 value of this compound against purified hDHODH.

-

Materials:

-

Recombinant human DHODH (often a truncated form, DHODH/ΔTM, for solubility).[2]

-

Substrate: Dihydroorotate (DHO).[11]

-

Electron Acceptors: 2,6-dichlorophenolindophenol (DCIP) and Coenzyme Q (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone).[11]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.[11]

-

Test Compound: this compound at various concentrations.

-

96-well microplate and a plate reader capable of measuring absorbance at ~600 nm.

-

-

Protocol:

-

Prepare a reaction mixture containing DHO, Coenzyme Q, and DCIP in the assay buffer.[11]

-

Add serial dilutions of this compound (or vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding a fixed concentration (e.g., 6 nM) of recombinant hDHODH to each well.[11]

-

Immediately monitor the decrease in absorbance of DCIP over time at 600 nm. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (e.g., WST-1 or CellTiter-Glo)

This assay measures the effect of the inhibitor on the viability and proliferation of a cell line.

-

Objective: To determine the IC50 value of this compound in a cellular context.

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach/acclimate overnight.

-

Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72-96 hours).[2][11]

-

At the end of the incubation period, add the proliferation reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for WST-1; 10 minutes for CellTiter-Glo).

-

Measure the absorbance (for WST-1) or luminescence (for CellTiter-Glo). The signal is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

On-Target Validation by Rescue Experiment

This experiment confirms that the inhibitor's anti-proliferative effect is specifically due to the depletion of pyrimidines.

-

Objective: To demonstrate that the effects of this compound can be reversed by supplementing the culture medium with a downstream product of the pyrimidine pathway.

-

Materials:

-

Protocol:

-

Follow the cell proliferation assay protocol (steps 1 and 2).

-

In a parallel set of wells, co-treat the cells with the serial dilution of this compound and a fixed, high concentration of the rescue agent (e.g., 1 mM orotic acid or 100 µM uridine).[2][11]

-

After the incubation period, measure cell viability as described above.

-

Compare the dose-response curves in the presence and absence of the rescue agent. A significant rightward shift in the IC50 curve in the presence of orotic acid or uridine confirms on-target activity.[2][8]

-

References

- 1. Recent advances of human dihydroorotate dehydrogenase inhibitors for cancer therapy: Current development and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienmag.com [scienmag.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of hDHODH-IN-1: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are critical for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily dependent on the de novo pathway to meet their increased demand for nucleotides.[2][4] This dependency makes hDHODH a compelling therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections.[5][6][7] hDHODH-IN-1, also known as compound 18d, has emerged as a potent inhibitor of this crucial enzyme.[8][9]

Discovery of this compound

The discovery of this compound (compound 18d) was the result of a structure-activity relationship (SAR) study aimed at optimizing a series of 2-(3-alkoxy-1H-pyrazol-1-yl)azine derivatives.[9] The initial lead compounds were identified through a phenotypic assay measuring the replication of the measles virus, an approach that leverages the virus's dependence on the host cell's pyrimidine pool.[10] Through systematic modifications of the lead structure, researchers identified key structural features that enhance inhibitory activity against hDHODH.[9] This iterative process of synthesis and biological evaluation ultimately led to the identification of compound 18d as a highly potent inhibitor of human DHODH.[9]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core pyrazole and pyridine rings, followed by the introduction of the requisite substituents. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound (Compound 18d)

A detailed experimental protocol for the synthesis of this compound is provided in the original research publication by Lucas-Hourani, M., et al. (2015).[9] The key steps typically involve:

-

Synthesis of the pyrazole intermediate: This often begins with the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.

-

Alkylation of the pyrazole: The pyrazole nitrogen is then alkylated with a suitable electrophile to introduce the desired substituent.

-

Synthesis of the pyridine component: The pyridine portion of the molecule is typically synthesized separately and then coupled with the pyrazole intermediate.

-

Coupling reaction: A cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is commonly employed to connect the pyrazole and pyridine rings.

-

Final modifications: Subsequent chemical transformations may be necessary to install the final functional groups and yield this compound.

For the precise reagents, reaction conditions, and purification methods, researchers are directed to the supplementary information of the primary literature.[9]

Biological Activity and Quantitative Data

This compound has demonstrated potent inhibition of the hDHODH enzyme and robust activity in cell-based assays.[8][9] The key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| hDHODH IC50 | 25 ± 5 nM | [9] |

| Jurkat cell proliferation IC50 | 0.02 µM | [8] |

| Measles virus replication pMIC50 | 8.6 | [11] |

Table 1: Quantitative Biological Data for this compound

Signaling Pathway and Experimental Workflow

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the critical role of hDHODH.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]

hDHODH-IN-1: A Technical Guide to a Potent Pyrimidine Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2][3] This document outlines the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Concept: Inhibition of Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[2] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[4][5][6] By inhibiting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in rapidly dividing cells.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant DHODH inhibitors for comparative purposes.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| hDHODH | Enzymatic Assay | 25 nM | [9] |

| Jurkat Cells | Cell Proliferation | 0.02 µM | [9] |

Table 2: Comparative In Vitro Activity of Selected DHODH Inhibitors

| Inhibitor | Target | IC50 | Reference |

| Brequinar | hDHODH | 5.2 nM | [10] |

| BAY-2402234 | hDHODH | 1.2 nM | [10] |

| ASLAN003 | hDHODH | 35 nM | [10] |

| Teriflunomide | hDHODH | 24.5 nM | [11] |

Table 3: Representative Pharmacokinetic Parameters of a DHODH Inhibitor (Emvododstat)

| Parameter | Species | Value | Reference |

| Tmax | Mouse (oral) | 4 h | [12] |

| Tmax | Rat, Dog, Monkey (oral) | 2 - 5 h | [12][13] |

| Protein Binding | Human Plasma | High | [13] |

| Major Metabolism | Human Hepatocytes | O-demethylation followed by glucuronidation | [13] |

Note: The pharmacokinetic data presented is for emvododstat and serves as a representative example for a DHODH inhibitor. Specific pharmacokinetic studies for this compound are required for a complete profile. A reported half-life (t1/2) for this compound is between 27 and 41 minutes, though the experimental context is not specified.[9]

Key Signaling Pathways and Experimental Workflows

Pyrimidine Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Downstream Effects of DHODH Inhibition

Inhibition of DHODH has been shown to impact several downstream signaling pathways beyond the direct depletion of pyrimidines. These include the modulation of HIF-1, β-catenin, and MYC-driven pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound. These are representative protocols and may require optimization.

hDHODH Enzymatic Assay (DCIP Reduction Method)

This assay measures the enzymatic activity of hDHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant human DHODH

-

This compound or other test compounds

-

Reaction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the test compound (e.g., this compound) at various concentrations in DMSO.

-

In a 96-well plate, add the reaction buffer.

-

Add the test compound solution to the wells. Include a DMSO-only control.

-

Add CoQ10 and DCIP to the wells.

-

Pre-incubate the plate with recombinant human DHODH at room temperature for 30 minutes.[5]

-

Initiate the reaction by adding DHO to all wells.

-

Immediately measure the absorbance at 600 nm at timed intervals (e.g., every minute for 10 minutes) using a microplate reader.[14]

-

Calculate the rate of DCIP reduction from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CCK-8 or MTS)

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, KYSE150)

-

Complete cell culture medium

-

This compound

-

CCK-8 (Cell Counting Kit-8) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add CCK-8 or MTS reagent to each well and incubate for 1-4 hours.[7]

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 490 nm for MTS) using a microplate reader.[5][14]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nu/nu)

-

Cancer cell line capable of forming tumors in mice (e.g., SAS, KYSE150)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.[4]

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[7]

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a potent and specific inhibitor of human dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway. Its ability to disrupt pyrimidine synthesis and consequently inhibit cell proliferation makes it a valuable tool for research and a promising candidate for the development of novel therapeutics for cancer and autoimmune diseases. The experimental protocols and data presented in this guide provide a framework for the further investigation and characterization of this compound and other inhibitors of this critical metabolic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - Shi - Translational Cancer Research [tcr.amegroups.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. abmole.com [abmole.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. tandfonline.com [tandfonline.com]

- 13. In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. haematologica.org [haematologica.org]

The Role of hDHODH-IN-1 in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-1 is a potent and selective inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA precursors, and its upregulation is a hallmark of rapidly proliferating cells, including cancer cells.[2] By targeting hDHODH, this compound effectively depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.[3][4] This technical guide provides an in-depth overview of the function of this compound in cell proliferation, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of the key signaling pathways involved.

Mechanism of Action

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[4][5] This reaction is coupled to the electron transport chain via ubiquinone.[6] this compound acts as a competitive inhibitor of hDHODH, binding to the enzyme and preventing the conversion of dihydroorotate to orotate.[1] The resulting depletion of the pyrimidine pool has several downstream effects that collectively inhibit cell proliferation:

-

S-Phase Cell Cycle Arrest: The lack of sufficient pyrimidine nucleotides, which are essential for DNA replication, leads to an arrest of the cell cycle in the S-phase.[3][7]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death, or apoptosis.[8][9] This is often mediated by the activation of key apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[8]

-

Downregulation of Oncogenic Signaling: Inhibition of hDHODH has been shown to downregulate the expression of the proto-oncogene c-Myc, a key driver of cell proliferation in many cancers.[3][10] Concurrently, it can lead to the upregulation of tumor suppressor proteins like p21.[3]

-

Activation of p53: The stress induced by pyrimidine depletion can lead to the activation of the tumor suppressor protein p53, which can, in turn, induce cell cycle arrest or apoptosis.[11][12]

Quantitative Data: Anti-proliferative Activity of this compound and Analogs

The efficacy of hDHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process (e.g., cell proliferation) by 50%. The following table summarizes the IC50 values of this compound and other relevant DHODH inhibitors across various cancer cell lines.

| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |

| This compound | hDHODH | Jurkat (Acute T cell leukemia) | 0.02 | [1] |

| This compound | hDHODH Enzyme Activity | - | 0.025 | [1] |

| Compound 8 (hDHODH Inhibitor) | hDHODH | DLD-1 (Colorectal carcinoma) | 0.066 | [13] |

| Indoluidin D | hDHODH | HL-60 (Acute promyelocytic leukemia) | 0.0044 | [14] |

| Brequinar | hDHODH | Neuroblastoma Cell Lines | Low nanomolar range | [15] |

| Meds433 | hDHODH | CML CD34+ cells | Starting at 0.1 | [9] |

| 13t (Teriflunomide derivative) | hDHODH | Raji (Human lymphoma) | 0.0077 | [5] |

Experimental Protocols

Cell Proliferation Assay (CCK-8/MTT Assay)

This protocol outlines a general method for assessing the effect of this compound on cancer cell proliferation using a colorimetric assay such as CCK-8 or MTT.

Materials:

-

Cancer cell line of interest (e.g., Jurkat, HL-60)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

CCK-8 (Cell Counting Kit-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,500-2,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Reagent Addition:

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[16][18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Crystal violet staining solution (0.1%)[16]

Procedure:

-

Cell Seeding: Seed a low density of cells (e.g., 2,000 cells per well) into 6-well plates.[16]

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for approximately 2 weeks, replacing the medium with fresh medium containing the inhibitor every 3-4 days.[16]

-

Staining: After colonies have formed, wash the wells with PBS, fix the cells with methanol, and stain with 0.1% crystal violet solution.[16]

-

Analysis: Wash the plates with water, allow them to dry, and count the number of colonies in each well.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]

- 9. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 16. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of hDHODH-IN-1 in the Anti-Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of human dihydroorotate dehydrogenase (hDHODH) inhibitors, with a specific focus on hDHODH-IN-1, in modulating the anti-inflammatory response. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including activated lymphocytes. Inhibition of hDHODH presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This document summarizes the mechanism of action, key signaling pathways involved, quantitative data on the anti-inflammatory effects of representative hDHODH inhibitors, and detailed experimental protocols for relevant in vitro and in vivo assays.

Introduction: hDHODH as a Therapeutic Target for Inflammation

Inflammatory and autoimmune diseases are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. A key feature of these conditions is the clonal expansion of activated lymphocytes, which are highly dependent on the de novo synthesis of pyrimidines for their proliferation. Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate.[1] By inhibiting hDHODH, the supply of pyrimidines to activated immune cells is restricted, thereby suppressing their proliferation and effector functions. This targeted approach offers a potential therapeutic window, as resting or quiescent cells primarily utilize the pyrimidine salvage pathway and are less affected by hDHODH inhibition.[1]

This compound is a potent inhibitor of hDHODH, and while specific data on its anti-inflammatory effects are emerging, the broader class of DHODH inhibitors, including the active metabolite of leflunomide (A771726) and brequinar, have been extensively studied and provide a strong rationale for the anti-inflammatory potential of this compound.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of the hDHODH enzyme. This leads to a depletion of the intracellular pyrimidine pool, which in turn has several downstream consequences that contribute to its anti-inflammatory effects:

-

Inhibition of T-cell Proliferation: Activated T-cells undergo rapid proliferation, a process that requires significant DNA and RNA synthesis and is therefore highly dependent on the de novo pyrimidine synthesis pathway. By limiting the availability of pyrimidines, hDHODH inhibitors effectively halt the cell cycle and curb the expansion of pathogenic T-cell populations.

-

Modulation of Cytokine Production: hDHODH inhibition has been shown to suppress the production of pro-inflammatory cytokines by immune cells. This is achieved through multiple mechanisms, including the direct impact on the proliferation of cytokine-producing cells and the interference with key signaling pathways that regulate cytokine gene expression.

-

Interference with Mitochondrial Respiration: hDHODH is functionally linked to the mitochondrial electron transport chain. Its inhibition can affect mitochondrial function and the production of reactive oxygen species (ROS), which are important signaling molecules in inflammation.[1][2]

Signaling Pathways Modulated by hDHODH Inhibition

The anti-inflammatory effects of hDHODH inhibitors are not solely due to the cytostatic effect on lymphocytes but also involve the modulation of crucial inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies with the active metabolite of leflunomide, A771726, have demonstrated that DHODH inhibition can suppress the activation of NF-κB.[1] This is thought to occur through the depletion of pyrimidines, which may indirectly affect the function of key components of the NF-κB signaling cascade.

References

Investigating the Antiviral Properties of hDHODH-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral properties of hDHODH-IN-1, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). By targeting a crucial host enzyme required for de novo pyrimidine biosynthesis, this compound presents a promising broad-spectrum antiviral strategy with a high barrier to resistance. This document details the compound's mechanism of action, summarizes its known antiviral activity, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: Targeting Host Pyrimidine Synthesis

Viruses are obligate intracellular parasites that rely on the host cell's metabolic machinery for replication.[1] A critical pathway for many viruses, particularly RNA viruses, is the de novo synthesis of pyrimidines, which are essential building blocks for viral nucleic acids.[1] The fourth and rate-limiting step in this pathway is the oxidation of dihydroorotate to orotate, a reaction catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1]

By inhibiting hDHODH, compounds like this compound deplete the intracellular pool of pyrimidines, thereby starving the virus of the necessary components for genome replication and proliferation.[1] This host-targeting approach offers significant advantages over traditional direct-acting antivirals (DAAs), including broad-spectrum activity against multiple viruses and a reduced likelihood of developing drug resistance, as the target is a stable host protein.[1]

This compound: A Potent Pyrimidine Synthesis Inhibitor

This compound, also identified as compound 18d, is a potent and selective inhibitor of human DHODH.[1][2] Its inhibitory action has been demonstrated to translate into significant antiviral effects in cell-based assays.

Quantitative Antiviral Data

The antiviral and cytotoxic properties of this compound have been evaluated, demonstrating a favorable selectivity index. The following tables summarize the available quantitative data.

| Enzymatic Inhibition | |

| Target | Human Dihydroorotate Dehydrogenase (hDHODH) |

| IC50 | 25 ± 5 nM[3] |

| Antiviral Activity | |

| Virus | Measles Virus |

| pMIC50 | 8.6[2] |

| MIC50 | ~2.5 nM (calculated) |

| Cell Line | Not specified in provided abstracts |

| Cellular Proliferation Inhibition | |

| Cell Line | Jurkat T lymphocyte cells |

| IC50 | 0.02 µM (20 nM)[1] |

Note: pMIC50 is the negative log of the 50% minimal inhibitory concentration. A higher pMIC50 indicates greater potency.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of pyrimidine biosynthesis, which directly impacts viral replication. This can be visualized through the following signaling pathway.

Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis.

Furthermore, inhibition of pyrimidine synthesis has been shown to activate the interferon-stimulated response element (ISRE), suggesting a potential secondary mechanism involving the innate immune system.

Caption: Workflow of this compound leading to ISRE activation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for evaluating the antiviral properties of this compound.

Measles Virus Replication Assay (Phenotypic Assay)

This assay is used to determine the concentration at which an inhibitor reduces viral replication by 50% (MIC50 or EC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Recombinant measles virus expressing luciferase

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

This compound

-

Luciferase assay reagent

-

96-well plates

Procedure:

-

Seed Vero cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the growth medium from the cells and infect with the recombinant measles virus at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

-

Determine the MIC50/EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is essential to determine the concentration of the compound that is toxic to the host cells (CC50) and to calculate the selectivity index (SI = CC50/EC50).

Materials:

-

Vero cells (or the same cell line used in the antiviral assay)

-

DMEM with FBS

-

This compound

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

96-well plates

Procedure:

-

Seed cells in 96-well plates as for the antiviral assay.

-

Add serial dilutions of this compound to the wells. Include a cell-only control with no compound.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the percentage of cytotoxicity for each concentration relative to the untreated control.

-

Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

hDHODH Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of the compound on the purified hDHODH enzyme.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

-

Assay buffer (e.g., Tris-HCl with detergent)

-

This compound

-

96-well plates

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, dihydroorotate, decylubiquinone, and DCIP.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the reaction mixture to the wells.

-

Initiate the reaction by adding the purified hDHODH enzyme.

-

Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time. The rate of this decrease is proportional to the enzyme activity.

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Pyrimidine Rescue Assay

This assay confirms that the antiviral activity is due to the inhibition of the de novo pyrimidine synthesis pathway.

Caption: Logical workflow of the pyrimidine rescue experiment.

Procedure:

-

Follow the protocol for the Measles Virus Replication Assay.

-

In parallel with the addition of this compound, supplement the medium in a subset of wells with an exogenous source of pyrimidines (e.g., uridine).

-

As a control, supplement another subset of wells with an exogenous purine (e.g., guanosine).

-

Measure viral replication as previously described. A restoration of viral replication in the presence of uridine, but not guanosine, confirms that this compound's antiviral effect is due to the specific inhibition of pyrimidine biosynthesis.[3]

Conclusion

This compound is a potent inhibitor of the host enzyme hDHODH, demonstrating significant antiviral activity through the depletion of the pyrimidine nucleotide pool essential for viral replication. Its host-targeting mechanism of action suggests a potential for broad-spectrum efficacy and a high barrier to the development of viral resistance. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other inhibitors of this promising antiviral target. Further studies are warranted to explore the full antiviral spectrum of this compound and its potential for in vivo efficacy.

References

Validating hDHODH as a Therapeutic Target in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of human dihydroorotate dehydrogenase (hDHODH) in cancer cells, with a specific focus on the potent inhibitor hDHODH-IN-1. This document outlines the core mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: The Rationale for Targeting hDHODH in Oncology

Human dihydroorotate dehydrogenase (hDHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to support DNA and RNA synthesis.[2] Unlike normal cells, which can utilize the pyrimidine salvage pathway, many cancer cells are heavily reliant on the de novo synthesis pathway, making hDHODH an attractive therapeutic target.[1][2] Inhibition of hDHODH leads to pyrimidine depletion, subsequently causing cell cycle arrest, apoptosis, and differentiation in various cancer models.[3][4]

This compound is a potent inhibitor of hDHODH, demonstrating significant anti-proliferative effects in cancer cells. This guide will delve into the experimental evidence supporting the validation of hDHODH as a cancer target using this and other related inhibitors.

Quantitative Analysis of hDHODH Inhibition

The efficacy of hDHODH inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against both the isolated enzyme and various cancer cell lines.

Table 1: In Vitro this compound Activity

| Target/Cell Line | IC50 | Reference |

| hDHODH Enzyme | 25 nM | [5] |

| Jurkat (T-cell leukemia) | 0.02 µM | [5] |

Table 2: Comparative IC50 Values of Other DHODH Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 | Reference |

| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 µM | [3] |

| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 µM | [3] |

| Leflunomide | SW620 | Colorectal Carcinoma | 173.9 µM | [3] |

| Brequinar | Neuroblastoma Cell Lines | Neuroblastoma | Low nM range | [6] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 nM | [4] |

| Compound 8 | DLD-1 | Colorectal Adenocarcinoma | 0.066 µM | [7] |

Core Signaling Pathways Modulated by hDHODH Inhibition

Inhibition of hDHODH triggers a cascade of cellular events that impact key signaling pathways integral to cancer cell survival and proliferation.

The De Novo Pyrimidine Synthesis Pathway and its Inhibition

The primary mechanism of action of hDHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway, leading to a depletion of the pyrimidine pool necessary for nucleic acid synthesis.

Induction of Hypoxia-Inducible Factor 1α (HIF-1α) Signaling

hDHODH activity is linked to mitochondrial respiration and reactive oxygen species (ROS) production, which can influence the stability of HIF-1α, a key transcription factor in cancer progression.[8]

Activation of the p53 Tumor Suppressor Pathway

Depletion of the pyrimidine pool by hDHODH inhibitors can induce replicative stress, leading to the activation of the p53 tumor suppressor pathway. This results in cell cycle arrest and apoptosis.[9]

Modulation of the Wnt/β-catenin Signaling Pathway

Emerging evidence suggests a link between hDHODH and the Wnt/β-catenin pathway. In some cancers, hDHODH has been shown to stabilize β-catenin, promoting its nuclear translocation and the transcription of target genes involved in proliferation.[3]

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to validate the targeting of hDHODH in cancer cells.

Cell Viability - MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

-

Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Analysis - Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates or T25 flasks

-

Cancer cell lines

-

This compound or other test compounds

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis - Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound or other test compounds

-

PBS

-

Cold 70% ethanol

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

-

Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Western Blotting for Key Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as DHODH, p53, and β-catenin.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-hDHODH, anti-p53, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

The validation of hDHODH as a therapeutic target in cancer is supported by a robust body of evidence. Potent inhibitors like this compound effectively suppress cancer cell proliferation by disrupting the essential de novo pyrimidine synthesis pathway. This primary mechanism triggers downstream effects on critical signaling pathways, including the activation of the p53 tumor suppressor and modulation of HIF-1α and β-catenin signaling, ultimately leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and validation of hDHODH inhibitors in preclinical and clinical settings, paving the way for novel and effective cancer therapies.

References

- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]

- 7. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preliminary Efficacy of hDHODH-IN-1 in Preclinical Autoimmune Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro and in vivo studies of hDHODH-IN-1 and related compounds in the context of autoimmune disease models. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a compelling target for therapies aimed at mitigating the proliferation of rapidly dividing cells, such as activated lymphocytes in autoimmune disorders.[1][2][3][4][5][6] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Quantitative Data Summary

The inhibitory potential of this compound and a related compound, ascochlorin (ASC), has been evaluated in both enzymatic and cell-based assays, as well as in a preclinical animal model of rheumatoid arthritis.

In Vitro Activity of this compound

| Compound | Assay | Target | IC50 |

| This compound | Enzymatic Assay | hDHODH | 25 nM |

| This compound | Cell Proliferation Assay | Jurkat cells | 0.02 µM |

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy of a Structurally Related hDHODH Inhibitor (Ascochlorin) in a Rat Collagen-Induced Arthritis (CIA) Model

While specific in vivo data for this compound in autoimmune models is not yet publicly available, studies on ascochlorin (ASC), a competitive inhibitor of hDHODH, provide valuable insights into the potential efficacy of this class of compounds.[7]

| Animal Model | Treatment | Key Findings | Reference |

| Rat Collagen-Induced Arthritis (CIA) | Ascochlorin (ASC) | Significantly attenuated arthritis severity. | [7] |

| Mouse Ear Swelling Model | Ascochlorin (ASC) | Significantly reduced ear edema. | [7] |

| Mouse Allogenic Skin Graft Model | Ascochlorin (ASC) | Increased survival time of skin grafts. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings. The following sections outline the key experimental protocols employed in the evaluation of hDHODH inhibitors.

hDHODH Enzymatic Assay

The inhibitory activity of compounds against human DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.

Protocol:

-

Recombinant human DHODH enzyme is incubated with the test compound (e.g., this compound) at various concentrations.

-

The reaction is initiated by the addition of the substrates, dihydroorotate and coenzyme Q.

-

The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (Jurkat Cells)

This assay assesses the cytostatic effect of hDHODH inhibitors on immune cells.

Protocol:

-

Jurkat cells, a human T-lymphocyte cell line, are seeded in 96-well plates.

-

The cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

Cell viability and proliferation are determined using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Collagen-Induced Arthritis (CIA) in Rodents

The CIA model is a widely used preclinical model for rheumatoid arthritis, mimicking key pathological features of the human disease.[7]

Protocol:

-

Induction of Arthritis: Susceptible strains of rats or mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days later.

-

Treatment: The test compound (e.g., ascochlorin) is administered orally or via another appropriate route, starting at a predefined time point relative to the initial immunization (e.g., from the day of the booster immunization for a therapeutic regimen).

-

Assessment of Arthritis:

-

Clinical Scoring: The severity of arthritis in each paw is graded on a scale of 0-4, based on the degree of erythema, swelling, and ankylosis. The total arthritis score is the sum of the scores for all four paws.

-

Paw Volume/Thickness: Paw swelling can be quantified using a plethysmometer or digital calipers.

-

Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation, synovial hyperplasia, cartilage erosion, and bone resorption.

-

Biomarker Analysis: Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17) and anti-collagen antibodies by ELISA.[8]

-

Signaling Pathways and Experimental Workflows

The mechanism of action of hDHODH inhibitors in the context of autoimmune diseases involves the modulation of key signaling pathways that govern lymphocyte activation and inflammation.

DHODH Inhibition and T-Cell Activation Signaling Pathway

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the proliferation of activated T-lymphocytes. This pyrimidine starvation is thought to interfere with critical signaling pathways such as NF-κB and JAK-STAT, which are central to the transcriptional activation of genes promoting inflammation and cell division.[8][9][10][11]

Caption: Inhibition of hDHODH by this compound disrupts pyrimidine synthesis, impacting T-cell proliferation and cytokine production.

Experimental Workflow for Evaluating this compound in a Collagen-Induced Arthritis (CIA) Model

This workflow outlines the key steps in a preclinical study designed to assess the efficacy of an hDHODH inhibitor in a mouse model of rheumatoid arthritis.

Caption: Workflow for a preclinical study of this compound in a mouse model of collagen-induced arthritis.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human dihydroorotate dehydrogenase inhibitors, a novel approach for the treatment of autoimmune and inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of dihydroorotate dehydrogenase by the immunosuppressive agent leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a new structural class of competitive hDHODH inhibitors with in vitro and in vivo anti-inflammatory, immunosuppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11β-Hydroxysteroid dehydrogenase 1 inhibition attenuates collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]

- 10. NF-κB and STAT3 activation in CD4 T cells in pediatric MOG antibody-associated disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protein-cell.net [protein-cell.net]

Methodological & Application

Application Notes and Protocols for hDHODH-IN-1: A Potent Inhibitor of Human Dihydroorotate Dehydrogenase for Research Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, making hDHODH a compelling target for the development of therapeutics for cancer and autoimmune diseases. hDHODH-IN-1 is a potent and selective inhibitor of hDHODH, demonstrating significant anti-inflammatory and anti-proliferative effects in preclinical studies. These application notes provide a detailed protocol for the synthesis of a representative potent hDHODH inhibitor and key experimental procedures for its characterization in a research setting.

Synthesis Protocol of a Potent hDHODH Inhibitor

Overall Reaction Scheme:

A novel class of human DHODH inhibitors can be synthesized based on a 6‐isopropyl‐1,5,6,7‐tetrahydro‐4H‐benzo[d][2][3][4]triazol‐4‐one scaffold.[1]

Materials and Reagents:

| Reagent | Supplier | Cat. No. |

| (4′‐amino‐2′,6,6′‐trifluoro‐[1,1′‐biphenyl]‐3‐yl)methanol | Sigma-Aldrich | Varies |

| Boron trifluoride etherate (BF₃·OEt₂) | Sigma-Aldrich | Varies |

| tert-Butyl nitrite (tert-BuONO) | Sigma-Aldrich | Varies |

| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | Varies |

| Pentane | Sigma-Aldrich | Varies |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | Varies |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Varies |

| Trimethylacetyl chloride | Sigma-Aldrich | Varies |

Experimental Procedure:

Step 1: Diazotization of (4′‐amino‐2′,6,6′‐trifluoro‐[1,1′‐biphenyl]‐3‐yl)methanol [1]

-

To a suspension of boron trifluoride etherate (0.9 mL, 7 mmol) at -15 °C, add a solution of (4′‐amino‐2′,6,6′‐trifluoro‐[1,1′‐biphenyl]‐3‐yl)methanol (680 mg, 2.67 mmol) in anhydrous tetrahydrofuran (10 mL).

-

Stir the mixture for 30 minutes at -15 °C.

-

Add tert-butyl nitrite (0.8 mL, 7 mmol) to the reaction mixture.

-

Continue stirring at -15 °C for 1 hour.

-

Raise the temperature to 5 °C.

-

Add pentane (10 mL) to precipitate the product.

-

Collect the precipitate by filtration and wash with pentane.

Step 2: General Procedure for Pivaloyl Protecting Group (if required for analogs) [4]

-

Dissolve the corresponding aminopyridine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.25 equivalents).

-

Stir the solution on an ice bath for 20 minutes.

-

Add trimethylacetyl chloride (1.1 equivalents) dropwise.

-

Allow the solution to warm to room temperature.

-

Quench the reaction with water or a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM (3 times).

-

Dry the combined organic layers with magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

Table 1: Summary of a Representative Synthesis Product [1]

| Compound | Yield (%) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) |

| 1291 | 42.9 | 7.52–7.47 (m, 1H), 7.44 (d, J = 6.2 Hz, 1H), 7.33 (s, 2H), 7.22 (d, J = 8.8 Hz, 1H), 4.76 (s, 2H), 3.66 (s, 2H) |

Experimental Protocols for Characterization

1. hDHODH Enzymatic Activity Assay

This protocol is used to determine the inhibitory potency (IC₅₀) of the synthesized compound against hDHODH.

Materials:

-

Recombinant human hDHODH enzyme

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q₀ (CoQ₀) or Coenzyme Q₁₀

-

Tris buffer (50 mM, pH 8.0)

-

Triton X-100

-

Synthesized inhibitor compound (e.g., this compound)

-

96-well microplate

-

Microplate reader

-

Prepare a reaction buffer containing 50 mM Tris (pH 8.0), 150 mM KCl, 0.05% Triton X-100, 200 μM DCIP, and 100 μM Coenzyme Q₁₀.[5]

-

Prepare serial dilutions of the inhibitor compound in DMSO.

-

Add the inhibitor dilutions to the wells of a 96-well plate. Include a DMSO-only control.

-

Add the recombinant hDHODH enzyme (final concentration ~15 nM) to each well and incubate for 10-30 minutes at room temperature.[5][6]

-

Initiate the reaction by adding the substrate, dihydroorotate (final concentration 500 μM).[5]

-

Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., for 6-10 minutes) using a microplate reader.[5][6] The rate of DCIP reduction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cell Proliferation Assay

This assay assesses the effect of the hDHODH inhibitor on the growth of cancer cell lines.

Materials:

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Synthesized inhibitor compound

-

Uridine (for rescue experiments)

-

96-well cell culture plates

-

Cell counting kit-8 (CCK-8) or CellTiter-Glo reagent

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure: [8]

-

Seed cells into 96-well plates at an appropriate density (e.g., 1500 cells/well) and allow them to adhere overnight.[8]

-

Treat the cells with serial dilutions of the inhibitor compound. Include a DMSO-only control. For rescue experiments, add uridine (e.g., 100 μM) to a parallel set of wells.[9]

-

Incubate the plates for a specified period (e.g., 48-72 hours).

-

Add the cell proliferation reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.[8]

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

3. Cell Cycle Analysis

This protocol determines the effect of the hDHODH inhibitor on cell cycle progression.

Materials:

-

Cancer cell line

-

Synthesized inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure: [10]

-

Treat cells with the inhibitor compound at a concentration around its GI₅₀ for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer. Inhibition of hDHODH typically leads to an accumulation of cells in the S-phase of the cell cycle.[10]

Visualizations

Caption: Synthesis workflow for a potent hDHODH inhibitor.

Caption: Mechanism of action of this compound.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of potent inhibitors of the malaria parasite dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. haematologica.org [haematologica.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]